Product packaging for Lantanose A(Cat. No.:)

Lantanose A

Cat. No.: B12321251
M. Wt: 828.7 g/mol
InChI Key: ZFGVMMVMFNPHAQ-UHFFFAOYSA-N
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Description

Significance in Oligosaccharide Research

In the landscape of oligosaccharide research, Mannopentaose serves as a crucial tool and subject of study. High-purity Mannopentaose is utilized for a variety of research, biochemical enzyme assays, and analytical testing applications. megazyme.com It is a component of well-characterized oligosaccharide libraries that are essential for developing advanced research tools. megazyme.com

One of the most significant applications is in the creation of oligosaccharide microarrays. megazyme.com These microarrays are powerful tools for high-throughput analysis, allowing scientists to simultaneously assess thousands of molecular interactions with minimal amounts of material. megazyme.com By immobilizing Mannopentaose and other glycans onto surfaces, researchers can effectively screen and characterize the binding specificities of carbohydrate-binding proteins, such as lectins and antibodies, which are vital to many biological processes. megazyme.com

Central Role in Glycobiology and Glycomics

Glycobiology is the study of the biological roles of glycans, while glycomics aims to characterize the full complement of glycans in an organism. medchemexpress.com Mannopentaose plays a central role in these fields as it forms a core structure within certain types of complex glycans. Specifically, 3α,6α-Mannopentaose is recognized as a core structure of some triantennary N-linked oligosaccharides. bioglyco.comsigmaaldrich.com N-linked glycans are attached to proteins and are critically involved in protein folding, stability, and cell signaling.

The study of specific oligosaccharides like Mannopentaose is fundamental to understanding the broader "glycome." Alterations in glycan structures are linked to various physiological and pathological states, making compounds like Mannopentaose important for research in diagnostics and therapeutics. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O26 B12321251 Lantanose A

Properties

IUPAC Name

6-hydroxy-2,3,4,5-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVMMVMFNPHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Production of Mannopentaose

Enzymatic Pathways of Mannooligosaccharide Synthesis

The synthesis of mannooligosaccharides like mannopentaose involves precise enzymatic reactions that either transfer mannose units to a growing chain or elongate existing oligosaccharides.

Mannosyltransferases are key enzymes in the biosynthesis of oligosaccharides by catalyzing the transfer of mannose from a donor molecule, such as GDP-mannose, to an acceptor molecule. nih.gov In the context of N-linked glycoprotein (B1211001) synthesis, a series of mannosyltransferases sequentially add mannose residues to create complex oligosaccharide structures. researchgate.net For instance, mannosyltransferase II plays a role in forming the α-1,3-mannosyl linkage in the lipid-linked oligosaccharide precursor. nih.govcapes.gov.br The synthesis of O-mannose glycans is initiated in the endoplasmic reticulum by the protein O-mannosyltransferase 1 (POMT1) and protein O-mannosyltransferase 2 (POMT2) complex, which adds mannose to serine or threonine residues. acs.orgnih.gov While these pathways are fundamental to glycoprotein synthesis, the direct biosynthesis of free mannopentaose through these mechanisms is not a primary route for its production.

Transglycosylation is an enzymatic process where a glycosidase enzyme transfers a glycosyl group from a donor to an acceptor molecule other than water. lu.se This reaction is a powerful tool for the synthesis and elongation of oligosaccharides. nih.gov Certain β-mannanases exhibit transglycosylation activity, which can be harnessed to produce longer mannooligosaccharides from shorter ones. portlandpress.com For example, when incubated with a high concentration of mannotriose or mannotetraose (B12350835), the β-mannanase TaMan5 has been shown to produce mannotetraose and other mannooligosaccharides through transglycosylation. nih.gov The efficiency of transglycosylation versus hydrolysis is influenced by the concentration of the acceptor molecule. researchgate.net Some β-mannosidases can also catalyze transglycosylation reactions to synthesize β-mannosides. researchgate.net This method allows for the controlled elongation of oligosaccharide chains to yield products like mannopentaose.

Production Methodologies from Natural Sources

The primary method for producing mannopentaose is through the controlled enzymatic breakdown of abundant natural polysaccharides known as mannans.

Mannans are major components of hemicellulose in plant cell walls and serve as a key renewable resource for producing valuable derivatives like mannooligosaccharides. nih.govresearchgate.net Agro-industrial biomass such as palm kernel cake (PKC), copra meal, and locust bean gum (LBG) are rich in mannans and are excellent substrates for enzymatic hydrolysis. nih.govnih.gov Enzymatic hydrolysis is an environmentally friendly process that occurs under mild conditions without producing harmful byproducts. nih.gov

Endo-1,4-β-mannanase (EC 3.2.1.78) is the principal enzyme used for the production of mannooligosaccharides. mdpi.com It randomly cleaves the internal β-1,4-mannosidic linkages in the mannan (B1593421) backbone. nih.govmdpi.com This enzymatic action releases a mixture of mannooligosaccharides of varying lengths, including mannobiose, mannotriose, mannotetraose, and mannopentaose. researchgate.net The specific distribution of these products depends on the source of the β-mannanase, the type of mannan substrate, and the reaction conditions. nih.gov For example, a mannanase (B13387028) from Streptomyces sp. BF 3.1 was reported to produce mannobiose, mannotriose, mannotetraose, mannopentaose, and mannohexaose (B1377487) from the hydrolysis of copra meal. nih.gov Similarly, crude mannanase from Bacillus subtilis LBF-005 has been shown to release mannobiose, mannotriose, mannotetraose, and mannopentaose. researchgate.net

The table below summarizes the production of mannopentaose and other MOS from different mannan-rich biomass using various β-mannanases.

Enzyme SourceSubstrateProduced Mannooligosaccharides
Streptomyces sp. BF 3.1Copra MealMannobiose, Mannotriose, Mannotetraose, Mannopentaose , Mannohexaose nih.gov
Bacillus subtilis LBF-005Porang PotatoMannobiose, Mannotriose, Mannotetraose, Mannopentaose researchgate.net
Bacillus circulans NT 6.7Locust Bean GumMannobiose, Mannotriose, Mannotetraose, Mannopentaose , Mannohexaose researchgate.net

β-Mannosidases (EC 3.2.1.25) are exo-acting enzymes that catalyze the hydrolysis of β-1,4-linked mannose residues from the non-reducing end of mannooligosaccharides. researchgate.netnih.gov Their primary role in the complete breakdown of mannan is to release mannose monomers from the shorter oligosaccharides produced by β-mannanase. nih.gov While β-mannanase is the key enzyme for generating mannopentaose, β-mannosidase activity is generally undesirable when the goal is to produce longer-chain oligosaccharides, as it will further degrade them into smaller units, ultimately leading to mannose. frontiersin.org However, in some cases, the synergistic action of β-mannanase and β-mannosidase can be optimized to control the final product profile. researchgate.netnih.gov

Isolation from Microbial and Plant Materials

Mannopentaose can be isolated from various natural sources by first extracting the parent mannan polysaccharide and then breaking it down into smaller oligosaccharides.

Microbial Sources A significant microbial source for mannooligosaccharides is the cell wall of yeast, particularly Saccharomyces cerevisiae (baker's yeast). acs.org The yeast cell wall contains a high concentration of mannan, which is a complex polymer of mannose. The isolation process from this source typically involves:

Purification of mannan from yeast cells.

Controlled degradation of the purified mannan. A common laboratory method is acetolysis, which preferentially cleaves the α-1,6 linkages present in the yeast mannan structure. acs.org

This degradation releases a series of oligosaccharides of different sizes.

The resulting mixture is then fractionated using chromatographic techniques to isolate pure mannopentaose. acs.org

Plant Materials Plants, especially the seeds of leguminous plants, are a rich source of mannans, most commonly in the form of galactomannan (B225805) or glucomannan (B13761562). tci-thaijo.orgrjpbcs.com The isolation from plant materials is a two-step process involving the extraction of the mannan followed by its hydrolysis.

Extraction of Mannan: Raw plant materials like copra meal, locust bean gum, guar (B607891) gum, and various wood or grain brans are processed to extract the mannan polysaccharide. tci-thaijo.orgrjpbcs.com This often involves removing fats, proteins, and other carbohydrates, followed by an alkaline extraction using a solution like sodium hydroxide (B78521) to solubilize the mannan, which is then precipitated. rjpbcs.com

Hydrolysis and Isolation: The extracted plant mannan is then subjected to controlled enzymatic hydrolysis using mannanases, as described in the previous section. tci-thaijo.org This process yields a mixture of mannooligosaccharides. The specific mannooligosaccharide, mannopentaose, is subsequently purified from this mixture through methods such as chromatography. For example, research has demonstrated that mannanase from Bacillus subtilis can effectively hydrolyze defatted copra meal to produce a range of mannooligosaccharides, including mannopentaose. tci-thaijo.org

Source TypeSpecific Source ExamplePolysaccharideTypical Products of Hydrolysis
MicrobialSaccharomyces cerevisiae (Yeast) acs.orgMannanMannobiose, Mannotriose, Mannotetraose, Mannopentaose acs.org
PlantDefatted Copra Meal tci-thaijo.orgGalactomannanMannobiose, Mannotriose, Mannotetraose, Mannopentaose, Mannohexaose tci-thaijo.org
PlantLocust Bean Gum kku.ac.thGalactomannanMannooligosaccharides
PlantGuar Gum megazyme.comGalactomannanMannooligosaccharides
PlantAçaí Seeds megazyme.comMannanMannooligosaccharides

Sources and Synthesis

Natural Occurrence and Extraction

Manno-oligosaccharides (MOS), including mannopentaose, are derived from mannans, which are complex polysaccharides found widely in nature. researchgate.net Major natural sources include:

Yeast Cell Walls: The cell wall of yeast, particularly Saccharomyces cerevisiae, is a rich source of mannan (B1593421) polymers. ohly.com

Agro-industrial Residues: Materials such as palm kernel cake, copra meal, and spent coffee grounds are abundant in mannans and serve as low-cost substrates for MOS production. researchgate.net

Plant Gums: Galactomannans from sources like cassia gum, locust bean gum, and guar (B607891) gum are also used. nih.govnih.gov

The primary method for extracting these oligosaccharides is through enzymatic hydrolysis. Specific enzymes, known as β-mannanases, are used to break down the long mannan chains into smaller oligosaccharides of varying lengths, including mannopentaose. nih.govnih.gov

Chemical and Enzymatic Synthesis

Beyond extraction from natural polymers, Mannopentaose can be produced with high purity through controlled synthesis methods.

Enzymatic Synthesis: This is the most common and eco-friendly approach. It involves the use of endo-1,4-β-mannanase, which cleaves the β-1,4-mannopyranosyl linkages within mannan polymers at random locations. researchgate.net By controlling the reaction conditions (e.g., time, temperature, enzyme concentration), the production of oligosaccharides with a specific degree of polymerization, such as mannopentaose, can be optimized. nih.govresearchgate.net

Chemical Synthesis: While less common for bulk production, de novo chemical synthesis allows for the creation of Mannopentaose with precisely defined structures and linkages. megazyme.com This method is crucial for producing analytical standards and for research that requires isomers that are not easily isolated from natural sources.

Enzymatic Degradation and Mechanistic Investigations

Hydrolytic Action of Glycoside Hydrolases on Mannopentaose

Glycoside hydrolases (GHs) are the primary enzymes responsible for cleaving the glycosidic bonds within mannopentaose. Mannanases, particularly β-mannanases, are central to this process.

β-Mannanases are endohydrolases that cleave the β-(1→4) linkages within the mannan (B1593421) backbone. Their specificity dictates the pattern of hydrolysis on mannopentaose. Studies indicate that certain β-mannanases can cleave mannopentaose (M5) into smaller oligosaccharides, such as mannotriose (M3) and mannobiose (M2) acs.org. For instance, some β-mannanases have shown a preference for cleaving mannopentaose in a manner that releases mannobiose from the reducing end, accounting for approximately 70% of the cleavage events nih.gov. Research on specific GH5 β-mannanases suggests they can hydrolyze mannotetraose (B12350835) (M4) and mannopentaose (M5) more efficiently than mannotriose (M3), with relaxed specificity at certain subsites allowing for interaction with both glucose and mannose residues nih.gov. The binding interaction of mannopentaose with a β-mannanase (MeMan5A) revealed its interaction with subsites -3 to +2, highlighting the importance of the +2 subsite for the hydrolysis of shorter mannose oligomers diva-portal.org. Furthermore, GH 113 β-mannanases require at least five subsites for efficient hydrolysis, exhibiting similar catalytic efficiencies on mannopentaose and mannohexaose (B1377487) nih.gov. The Aspergillus niger β-mannanase, when acting on mannopentaose, was observed to proceed via a retaining mechanism nih.gov.

Exo-β-mannanases function as exohydrolases, releasing monosaccharides or disaccharides from the non-reducing end of the mannan chain. They are crucial for the complete degradation of mannans and are indispensable for producing mannobiose from the terminal ends of mannans, which is a preferred substrate for specific β-mannosidases up.ac.za. In some cases, the action of exo-β-mannanases on mannopentaose can lead to the release of α-D-mannose units, indicating their role in stepwise degradation from the chain end megazyme.com. The hydrolysis mechanism typically involves the step-wise removal of mannose units. For example, the Cellulomonas fimi β-mannanase (CfMan26A), a retaining enzyme, hydrolyzes mannopentaose while retaining the anomeric configuration and does not appear to engage in transglycosylation reactions tandfonline.comlu.se.

Contributions of Auxiliary Enzymes to Mannan Depolymerization

Beyond the primary mannanases, other enzymes play vital roles in facilitating the complete degradation of mannans, including mannopentaose.

Mannan polymers, particularly glucomannans, often bear acetyl group substitutions on their mannosyl units researchgate.net. Acetyl mannan esterases (AcMEs) are essential for removing these acetyl groups oup.comnih.gov. Deacetylation is critical as these substitutions can hinder the accessibility and activity of backbone-cleaving enzymes, including β-mannanases. By removing these acetyl decorations, AcMEs expose more sites on the mannan backbone, thereby enhancing the efficiency of subsequent enzymatic hydrolysis up.ac.zaoup.com.

Lytic Polysaccharide Monooxygenases (LPMOs) and swollenins are non-hydrolytic enzymes that contribute to mannan degradation through different mechanisms. LPMOs, which are copper-containing enzymes, oxidatively cleave glycosidic bonds in polysaccharides, rather than hydrolytically breaking them. This oxidative action helps to overcome the recalcitrance of the polysaccharide structure, making it more accessible to hydrolytic enzymes frontiersin.orgnih.gov. Swollenins, similar in function to plant expansins, are proposed to disrupt the crystalline regions and modify the structure of polysaccharide aggregates, leading to fiber swelling and fragmentation nih.govup.ac.zaresearchgate.net. This structural modification enhances the accessibility of the mannan backbone to other enzymes, including mannanases and AcMEs, thereby promoting synergistic degradation nih.govfrontiersin.orgnih.gov. While direct evidence for LPMO or swollenin activity specifically on mannopentaose is limited, their roles in loosening and preparing larger mannan structures for enzymatic attack are well-established researchgate.net.

Kinetic and Stereochemical Analyses of Mannopentaose Hydrolysis

Understanding the kinetics and stereochemistry of mannopentaose hydrolysis provides critical insights into the mechanisms employed by mannan-degrading enzymes.

Kinetic Analyses: Kinetic studies have revealed specific parameters for β-mannanases acting on mannopentaose and related substrates. For example, a β-mannanase from Aspergillus niger acts by a retaining mechanism on mannopentaose nih.gov. Kinetic analysis of a β-mannanase (MeMan5A) indicated that the enzyme requires at least six subsites for efficient hydrolysis, with mannopentaose interacting with subsites -3 to +2 diva-portal.org. Kinetic parameters such as kcat/Km values have been determined for various β-mannanases, with some GH5 β-mannanases showing higher catalytic efficiencies on mannopentaose compared to shorter oligosaccharides nih.govnih.gov. For instance, the catalytic efficiency of GH 113 β-mannanases on mannopentaose is significantly higher than on mannotetraose nih.gov. The Cellulomonas fimi β-mannanase (CfMan26A) demonstrated that the -3 subsite has a greater impact on catalytic efficiency than the +2 subsite, and it exhibits a strong preference for the β-anomer of mannotriose over the α-anomer tandfonline.comlu.se. Kinetic parameters for other substrates, like locust bean gum and konjac glucomannan (B13761562), have also been reported for specific β-mannanases, providing context for enzyme performance nih.gov.

Stereochemical Analyses: The stereochemical outcome of the glycosidic bond cleavage is a key mechanistic feature. Studies using ¹H NMR spectroscopy have shown that the hydrolysis of mannopentaose by β-mannanases typically proceeds with the retention of the anomeric configuration nih.govnih.govtandfonline.comlu.se. This is characteristic of "retaining" glycoside hydrolases, which involve a double-displacement mechanism with a covalent glycosyl-enzyme intermediate. The use of ¹⁸O-labeled water during hydrolysis has also provided insights into the cleavage mechanism by tracking the incorporation of the isotope into the released products acs.org.

Biological Interactions and Molecular Recognition Mechanisms

Protein-Carbohydrate Interactions Involving Mannopentaose

Mannopentaose engages in specific interactions with proteins that recognize mannose residues, primarily lectins and certain glycosyl hydrolases. These interactions are fundamental to processes such as cell adhesion, immune surveillance, and the degradation of complex carbohydrates.

Interaction with Glycosyl Hydrolases and Glycoprotein (B1211001) Processing Enzymes

Structural Basis of Recognition in Biological Systems

The specific recognition of mannopentaose by various proteins is underpinned by intricate structural features, primarily involving hydrogen bonding and stacking interactions within protein binding pockets. These non-covalent interactions dictate the affinity and specificity of the protein-carbohydrate complex.

Hydrogen Bonding and Stacking Interactions in Binding Pockets

The precise arrangement of amino acid residues within the binding sites of lectins and enzymes facilitates the recognition of mannopentaose through a combination of hydrogen bonds and hydrophobic/aromatic stacking interactions.

Lectin Binding Pockets:

OAA and Related Lectins: Mannose-specific lectins like OAA utilize a network of hydrogen bonds and stacking interactions for mannopentaose recognition. Hydrogen bonds are formed between the hydroxyl groups of mannopentaose and both main chain amide groups and side chains of residues such as E123 and R95. Aromatic residues, including Y39 and Y56, can participate in stacking interactions with the pyranose ring of mannose researchgate.netresearchgate.net.

Bulb Lectins (GNA, NPA, HHA): Lectins like GNA bind mannopentaose through a complex network of hydrogen bonds and stacking interactions within their oligosaccharide-binding sites nih.gov. NPA and HHA demonstrate strong binding, as evidenced by their precipitation reactions with mannopentaose nih.govumich.edu. Pea lectin's specificity for mannose is critically dependent on hydrogen bonds between the sugar's 4th hydroxyl group and Asp-81 and Asn-125 residues in its binding site science.gov.

CBM27: The carbohydrate-binding module 27 (CBM27) from Thermotoga maritima binds mannopentaose through specific interactions within its binding site, as revealed by crystal structures york.ac.uk.

Mouse PNGase C-terminal Domain: The binding of mannopentaose to the C-terminal domain of mouse PNGase involves extensive hydrogen bonding between mannopentaose residues (Man2, Man3, Man4) and key amino acid residues such as Asp-531, Trp-532, Gln-625, Glu-529, Gln-628, and Arg-631 umich.edumdpi.com.

Mannanase (B13387028) Binding Pockets:

MANPN11 Mannanase: In modeled interactions, the mannose residue at subsite +2 of mannopentaose forms hydrogen bonds with Arg117 and Asp284, while residues at subsite -1 also engage in hydrogen bonding and stacking interactions. Aromatic residues within the active site are implicated in both hydrogen bonding and stacking pnas.org.

PaMan26A: Aromatic residues like Trp-244 and Trp-245 are crucial for mediating strong interactions with mannopentaose at the -4 subsite of this mannanase pnas.org.

SsGH134: The crystal structure of SsGH134 complexed with mannopentaose illustrates the binding within the active site, involving specific hydrogen bonds and van der Waals contacts that define the recognition mechanism researchgate.netnih.gov.

Table 1: Key Amino Acid Residues Involved in Mannopentaose Recognition

Protein/DomainInteraction TypeAmino Acid ResiduesReferences
Oscillatoria agardhii agglutinin (OAA) Hydrogen BondingMain chain amides, E123, R95, Q31, N35 researchgate.netresearchgate.net
Stacking InteractionsY39, Y56 researchgate.net
Galanthus nivalis agglutinin (GNA) Hydrogen Bonding/StackingNetwork of interactions within oligosaccharide-binding site nih.gov
Pea Lectin Hydrogen BondingAsp-81, Asn-125 science.gov
Mouse PNGase C-terminal Domain Hydrogen BondingAsp-531, Trp-532, Gln-625, Glu-529, Gln-628, Arg-631 umich.edumdpi.com
MANPN11 Mannanase (Modeled) Hydrogen BondingArg117, Asp284 (at subsite +2); Residues at subsite -1 pnas.org
Stacking InteractionsAromatic residues (at subsites +2 and -1) pnas.org
PaMan26A Mannanase Aromatic InteractionsTrp-244, Trp-245 (at subsite -4) pnas.org
SsGH134 Mannanase Hydrogen Bonding/VDWSpecific residues within active site (detailed structure) researchgate.netnih.gov

*VDW: van der Waals interactions.

Conformational Changes Upon Ligand Binding

Mannopentaose, a branched oligosaccharide, serves as a significant ligand in various biological recognition events, particularly involving carbohydrate-binding modules (CBMs) and lectins. The interaction between Mannopentaose and these proteins is often characterized by dynamic molecular recognition, wherein conformational changes in both the ligand and the protein are critical for achieving specific and high-affinity binding. These adaptations allow for optimized molecular complementarity and enhanced binding stability.

Protein Conformational Adaptations

Proteins that interact with Mannopentaose, such as certain CBMs and lectins, often exhibit inherent flexibility, enabling them to adapt their binding sites upon ligand engagement. This contrasts with generally rigid protein structures, allowing for a more dynamic recognition process.

Carbohydrate-Binding Modules (CBMs): Studies on Family 35 Carbohydrate-Binding Modules (CBM35) have demonstrated significant conformational changes upon binding to mannooligosaccharides, including Mannopentaose researchgate.netresearchgate.net. The binding site in these modules is typically formed by loops that link the protein's beta-sheets, facilitating dynamic structural adjustments researchgate.netresearchgate.net. For instance, the C-terminal domain of mouse peptide-N-glycanase (PNGase), which binds Mannopentaose, shows enhanced activity, suggesting functional adaptation of its protein structure to accommodate and process the glycan nih.gov.

Lectins: Lectins such as Oscillatoria agardhii agglutinin (OAA) and Burkholderia oklahomensis agglutinin (BOA) possess specific binding sites for Mannopentaose. Structural analyses, including molecular dynamics simulations, reveal that these proteins accommodate the oligosaccharide through interactions involving flexible loops and turns connecting beta-strands researchgate.netrsc.orgpnas.org. OAA, for example, features two binding sites for α3,α6-mannopentaose, with simulations indicating conformations similar to other lectins in its family researchgate.net.

Enzymes: A β-mannanase from Cryptopygus antarcticus (CaMan) exhibits an unreported Mannopentaose (M5) binding site on its surface. The presence of an extended loop in CaMan alters the active site's topography, indicating a structural adaptation related to its cold-adapted enzymatic activity and substrate recognition nih.gov.

Ligand Conformational Adaptations

Mannopentaose, due to its flexible nature, can adopt various conformations in solution. Upon binding to a protein, it typically adopts a specific conformation that is complementary to the protein's binding pocket, thereby minimizing unfavorable interactions and maximizing favorable ones.

Structural Adaptation: Research suggests that oligosaccharides like Mannopentaose structurally adapt to the spatial requirements of the protein surface while maintaining low-energy solution conformations core.ac.uk. Variations in binding environments can lead to differences in the adopted conformations, influenced by the flexibility around glycosidic torsion angles (φ and ψ) core.ac.uk.

Defined Binding: In protein-Mannopentaose complexes, certain mannose residues within the oligosaccharide can be well-defined in electron density maps, forming hydrogen bonds with protein residues. Conversely, other mannose units may exhibit greater flexibility or disorder nih.gov. For example, in the mouse PNGase C-terminal domain complex, mannose residues Man2, Man3, and Man4 are well-defined and participate in hydrogen bonding, while Man1 is flexible and Man5 is disordered nih.gov. The specific arrangement of glycosidic linkages in Mannopentaose influences its fit within binding pockets, with certain linkages exhibiting greater flexibility upon binding researchgate.netcore.ac.ukcore.ac.uk.

Key Interactions and Residues

The binding of Mannopentaose to its protein partners is mediated by a network of hydrogen bonds and hydrophobic interactions, often involving specific amino acid residues.

Hydrogen Bonding: In OAA, hydrogen bonds are established between the backbone amide groups of amino acids such as Glycine (G11, G12, G124) and the hydroxyl groups of Mannopentaose. Side-chain interactions also contribute, including hydrogen bonds between the C4 hydroxyl group of Man3 and the carboxyl group of Glutamate (E123) or the guanidinium (B1211019) group of Arginine (R95) researchgate.net. The mouse PNGase C-terminal domain utilizes residues like Asp-531, Trp-532, Gln-625, Glu-529, Gln-628, and Arg-631 to form hydrogen bonds with specific mannose residues of Mannopentaose nih.gov.

Hydrophobic Interactions: Lectins like BOA employ an extensive array of hydrogen bonds, sometimes mediated by water molecules, and also utilize hydrophobic interactions, such as those involving the indole (B1671886) side chains of Tryptophan (W18), to interact with Mannopentaose rsc.org. Aromatic residues are frequently implicated in the binding of Mannopentaose and related oligosaccharides, contributing to hydrophobic packing and stabilizing the complex researchgate.netnih.govpnas.orgacs.org.

Data Table 1: Binding Affinities of Mannopentaose and Related Mannooligosaccharides with Proteins

ProteinLigandBinding Affinity (Ka/Kd)Source
CtCBM35Konjac glucomannan (B13761562)Ka ~ 14.3×10⁴ M⁻¹ researchgate.net
CtCBM35Carob galactomannan (B225805)Ka ~ 12.4×10⁴ M⁻¹ researchgate.net
CtCBM35MannotrioseKa ~ 3.0×10⁵ M⁻¹ scispace.commsu.ru
BOA (Burkholderia oklahomensis agglutinin)3α,6α-mannopentaoseKd ≈ 50 μM rsc.org
TmCBM27MannopentaoseBinding Free Energy ≈ -7.76 kcal/mol (experimental) nih.govacs.org
TmMnBP3MannopentaoseStoichiometric binding, upper max Kd nih.gov
TmMnBP6MannopentaoseStoichiometric binding, upper max Kd nih.gov

Data Table 2: Key Amino Acid Residues Involved in Mannopentaose Binding

ProteinResidue(s)Interaction TypeLigand Moiety/PositionSource
OAA (Oscillatoria agardhii agglutinin)Glycine (G11, G12, G124)Hydrogen bond (backbone amide)Hydroxyl groups researchgate.net
OAAGlutamate (E123)Hydrogen bond (side chain carboxyl)C4 hydroxyl of Man3 researchgate.net
OAAArginine (R95)Hydrogen bond (guanidinium group)C4 hydroxyl of Man3 researchgate.net
Mouse PNGase C-terminal domainAsp-531, Trp-532, Gln-625Hydrogen bondMan2 nih.gov
Mouse PNGase C-terminal domainGlu-529, Gln-625, Gln-628, Arg-631Hydrogen bondMan3 nih.gov
BOATryptophan (W18)Hydrophobic interactionNonpolar region rsc.org
TmCBM27Aromatic residuesHydrophobic interaction/packingMannopentaose nih.govacs.org

List of Compounds Mentioned:

Mannopentaose

α3,α6-mannopentaose

Konjac glucomannan

Carob galactomannan

Mannotriose

Mannotriose

Role of Mannopentaose in Cellular Glycobiology and Biological Systems

Component of Asparagine-Linked Glycans (N-Glycans)

Mannopentaose is a fundamental structural component of asparagine-linked glycans (N-glycans), which are common post-translational modifications of proteins in eukaryotic cells. All N-linked glycans are built upon a common core pentasaccharide, Man3GlcNAc2. Further processing and elaboration of this core in the Golgi apparatus lead to the three main classes of N-glycans: high-mannose, hybrid, and complex.

High-mannose type N-glycans, as their name suggests, are characterized by the presence of numerous mannose residues attached to the core structure. These glycans can contain between five and nine mannose residues. A specific isomer, 3α,6α-Mannopentaose, serves as a core structure for some triantennary N-linked oligosaccharides. nih.gov The synthesis of N-glycans begins in the endoplasmic reticulum with the assembly of a precursor oligosaccharide on a lipid carrier called dolichol phosphate. oup.com This precursor is then transferred to specific asparagine residues on a nascent polypeptide chain. jscimedcentral.com Subsequent trimming of glucose and mannose residues by glycosidases in the endoplasmic reticulum and Golgi is a critical part of N-glycan processing and glycoprotein (B1211001) quality control. oup.comnih.gov The initial trimming steps can lead to structures like Man5GlcNAc2, a key intermediate that can then be modified to form complex or hybrid N-glycans. jscimedcentral.com

Involvement in Fungal Cell Wall Biogenesis and Structural Integrity

The cell wall of fungi is a dynamic and essential structure that provides physical protection and determines cell shape. frontiersin.orgnih.gov A major component of the fungal cell wall, particularly in yeasts like Saccharomyces cerevisiae, is mannan (B1593421), a polysaccharide of mannose. researchgate.net These mannans are typically found as glycoproteins, known as mannoproteins, which form the outer layer of the cell wall. acs.orgnih.govnih.govglycopedia.eu Mannoproteins can constitute 30-50% of the cell wall's dry mass. researchgate.net

Significance in Plant Cell Wall Architecture and Metabolism

In plants, mannans are a type of hemicellulose, a diverse group of polysaccharides that, along with cellulose and pectin, form the complex matrix of the plant cell wall. morressier.comjscimedcentral.comrsc.org Hemicelluloses constitute roughly one-third of the cell wall biomass. morressier.comjscimedcentral.com Plant mannans can exist in several forms, including pure mannans, glucomannans, galactomannans, and galactoglucomannans, and they play both structural and storage roles. researchgate.netrsc.org

Substrate for Glycosyltransferases in Hemicellulose Synthesis

The biosynthesis of hemicelluloses occurs in the Golgi apparatus and is catalyzed by a large family of enzymes known as glycosyltransferases (GTs). nih.govnih.gov These enzymes are responsible for creating the diverse polysaccharide structures found in the cell wall. acs.orgnih.gov GTs catalyze the transfer of a monosaccharide from an activated donor, typically a nucleotide sugar like GDP-mannose for mannan synthesis, to an acceptor molecule. nih.govnih.govmorressier.com

The acceptor substrate can be a growing polysaccharide chain. For example, in the synthesis of the hemicellulose xyloglucan, oligosaccharides such as cellohexaose have been shown to act as acceptor substrates for xylosylation by specific GTs. acs.org This indicates that oligosaccharides can serve as primers or acceptors for elongation. While the synthesis of mannans involves the sequential addition of mannose units catalyzed by mannan synthases, it is plausible that an oligosaccharide like mannopentaose could potentially act as an acceptor for further enzymatic mannosylation. nih.govmorressier.com However, the primary mechanism involves the transfer of single mannose units from GDP-mannose to the growing mannan chain. nih.gov

Role in Microbial Substrate Utilization

Mannans, as a major component of plant hemicellulose, represent a significant source of renewable organic matter. A wide variety of microorganisms, including bacteria and fungi, produce enzymes capable of degrading these complex polysaccharides to utilize them as a carbon and energy source.

The primary enzymes responsible for breaking down the mannan backbone are β-mannanases. These enzymes hydrolyze the β-(1→4) linkages in mannans, releasing shorter oligosaccharides of varying lengths, known as mannooligosaccharides (MOS). nih.gov Mannopentaose is one such mannooligosaccharide that can be a product of this enzymatic degradation. nih.gov

Advanced Analytical and Structural Elucidation Methodologies for Mannopentaose

Spectroscopic Techniques for Oligosaccharide Characterization

Spectroscopic methods are fundamental in determining the intricate three-dimensional structure of oligosaccharides like mannopentaose. These techniques provide detailed information about the atomic composition and connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of oligosaccharides, though it is noted for its relatively low sensitivity. nih.gov For mannopentaose, which is a branched mannose pentasaccharide often considered a model for high-mannose type N-glycans, 1D and 2D NMR methodologies are applied for a complete assignment of its structure. nih.gov

The complexity of mannopentaose's NMR spectra arises from significant signal overlap, making analysis challenging. nih.gov To overcome this, advanced NMR techniques are utilized. These include two-dimensional methods such as DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov Further refinement in analysis is achieved through the use of Double Pulsed Field Gradient Spin Echo (DPFGSE) techniques like DPFGSE-TOCSY (Total Correlation Spectroscopy) and DPFGSE-NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy). nih.gov These advanced methods, particularly the DPFGSE techniques, offer superior selective irradiation capabilities that are invaluable for the fine structural and conformational analysis of such complex oligosaccharides. nih.gov

A novel approach for assigning overlapping signals in complex spectra like that of mannopentaose involves DPFGSE-Double-Selective Population Transfer (SPT)-Difference and DPFGSE-NOE/ROE-SPT-Difference spectroscopy. nih.gov The DPFGSE-NOE/ROE-SPT-Difference method is especially useful for determining the connectivity between sugar units by transferring magnetization polarized by NOE/ROE from one nucleus to another through scalar spin-spin interaction. nih.gov

The following table presents the ¹H and ¹³C NMR chemical shifts for a mannose pentasaccharide (M5), providing a reference for the structural analysis of mannopentaose. researchgate.net

Mannose ResidueH-1H-2H-3H-4H-5H-6C-1C-2C-3C-4C-5C-6
Man-A 5.334.094.153.933.863.78, 3.70102.770.570.867.273.161.4
Man-B 5.054.223.903.693.783.90, 3.78100.179.870.967.574.461.5
Man-C 4.884.053.823.653.553.78, 3.70102.870.971.367.172.861.5
Man-4 4.764.033.753.623.503.78, 3.70100.470.771.067.076.261.8
Man-4' 4.764.033.753.623.503.78, 3.70100.470.771.067.076.261.8

Note: The data is derived from a study on a branched mannose pentasaccharide as a model of high mannose type N-glycans.

Mass Spectrometry (MS) and Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight and sequence of oligosaccharides like mannopentaose. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly well-suited for the investigation of these biologically significant molecules, providing both structural and molecular mass information. nih.gov For the analysis of manno-oligosaccharides, ESI with sodium ion adduction has been shown to be effective. nih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. When subjected to collision-induced dissociation (CID), oligosaccharides like mannopentaose break at the glycosidic bonds, yielding fragment ions that reveal the sequence of the monosaccharide units. The fragmentation of oligosaccharides typically results in the loss of monosaccharide residues from the non-reducing end. whitman.edu

The fragmentation pattern of mannopentaose would be expected to show sequential losses of mannose residues (162 Da). The resulting m/z values can be used to deduce the branching pattern and linkage of the monosaccharide units.

Below is a hypothetical fragmentation data table for a sodiated mannopentaose molecule ([M+Na]⁺, m/z 851.7) based on typical oligosaccharide fragmentation patterns.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
851.7689.6162.1Loss of one mannose residue
689.6527.5162.1Loss of a second mannose residue
527.5365.4162.1Loss of a third mannose residue
365.4203.3162.1Loss of a fourth mannose residue (mannose monomer)

Chromatographic and Electrophoretic Approaches

Chromatographic and electrophoretic techniques are vital for the separation, purification, and analysis of oligosaccharides, ensuring the purity and homogeneity of mannopentaose samples for further structural studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oligosaccharides. For manno-oligosaccharides, aminopropyl-silica columns and graphitized carbon columns (GCC) are commonly used. researchgate.net The elution order on both types of columns with an acetonitrile-water mobile phase is generally based on the increasing molecular size of the oligosaccharide. researchgate.net GCC, in particular, offers excellent resolution, capable of separating isomers of manno-oligosaccharides with different linkage positions. researchgate.net

HPLC is also used to assess the purity of mannopentaose preparations. The retention time of a compound in HPLC is influenced by its chemical structure, the stationary phase, the mobile phase composition, and the column temperature.

The following table illustrates representative HPLC retention times for a series of manno-oligosaccharides on an amino-bonded column, demonstrating the separation based on the degree of polymerization.

CompoundDegree of PolymerizationRepresentative Retention Time (minutes)
Mannose15.2
Mannobiose27.8
Mannotriose310.1
Mannotetraose (B12350835)412.5
Mannopentaose 5 14.8
Mannohexaose (B1377487)616.9

Note: These are illustrative retention times and can vary based on specific HPLC conditions.

Polysaccharide Analysis by Carbohydrate Gel Electrophoresis (PACE) for Structural Fingerprinting

Polysaccharide Analysis by Carbohydrate Gel Electrophoresis (PACE) is a sensitive and straightforward method for the characterization of polysaccharides and oligosaccharides. nih.gov The technique involves derivatizing the reducing ends of the sugars with a fluorophore, followed by separation on a polyacrylamide gel under optimized electrophoretic conditions. nih.gov

PACE provides a structural fingerprint of an oligosaccharide mixture. In the analysis of mannans, enzymatic digestion releases oligosaccharides, including mannopentaose, which are then fluorescently labeled and separated by PACE. researchgate.net The resulting pattern of bands can be used for qualitative comparison and, with appropriate standards, for quantitative analysis. researchgate.net Mannopentaose is often used as a standard in PACE for the identification of mannan-derived oligosaccharides. researchgate.net The migration of the labeled oligosaccharides in the gel is dependent on their size, shape, and charge. researchgate.net

Computational and Structural Biology Techniques

Computational and structural biology techniques provide powerful tools for investigating the three-dimensional structure and dynamic behavior of oligosaccharides like mannopentaose. These methods complement experimental data and offer insights into the conformational preferences and interactions of these complex molecules.

Docking studies can be employed to investigate the interaction of mannopentaose with proteins, such as enzymes or lectins. For example, the docking of mannopentaose into the active site of a β-mannanase has been studied to understand the enzyme-substrate interactions at a molecular level. researchgate.net These studies can reveal key amino acid residues involved in binding and provide insights into the catalytic mechanism. researchgate.net The results of such docking studies can be evaluated using scoring functions, with a lower score often indicating a more favorable binding conformation. researchgate.net

Furthermore, computational approaches are instrumental in interpreting experimental data from techniques like NMR. By simulating NMR parameters from computationally generated structures and comparing them to experimental data, a more refined and accurate structural model of mannopentaose can be achieved. nih.gov

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand, such as mannopentaose, within the active site of a protein. These methods are crucial for understanding the structure-function relationships of enzymes and other proteins that interact with this oligosaccharide.

Docking studies have been successfully employed to investigate the interaction of mannopentaose with various proteins. For instance, in a study involving the β-mannanase MANPN11 from Bacillus nealsonii PN-11, docking simulations were performed with several substrates, including mannose, mannobiose, mannotriose, mannotetraose, and mannopentaose. The results indicated that mannopentaose fits optimally into the active site, forming a stable enzyme-substrate complex. researchgate.netresearchgate.net This was corroborated by the minimum Glide score of -6.23 for mannopentaose, suggesting the most favorable binding among the tested ligands. researchgate.netresearchgate.net The simulations also identified key neighboring amino acid residues that likely form hydrogen bonds and stacking interactions with the bound mannopentaose at individual subsites. researchgate.netresearchgate.net

Similarly, homology modeling and molecular docking analysis of a novel Glycoside Hydrolase Family 113 endo-β-1,4-mannanase (Man113A) from Alicyclobacillus sp. strain A4 revealed the crucial roles of specific residues in substrate recognition. nih.gov These computational approaches, combined with site-directed mutagenesis, have been instrumental in elucidating the catalytic mechanism of this family of enzymes and understanding their substrate specificity, which is highest for mannohexaose and mannopentaose. nih.gov

The following table summarizes the results of a docking study of various mannooligosaccharides with the MANPN11 enzyme.

SubstrateGlide Score
Mannose-
Mannobiose-
Mannotriose-
Mannotetraose-
Mannopentaose -6.23

Data sourced from studies on MANPN11 β-mannanase. researchgate.netresearchgate.net

These simulations provide valuable predictive insights into the binding modes of mannopentaose, guiding further experimental validation and protein engineering efforts. Molecular dynamics simulations can further refine these models by showing the conformational changes of both the ligand and the protein over time. researchgate.net

X-ray Crystallography of Glycan-Protein Complexes for Atomic-Level Insights

X-ray crystallography is an indispensable technique for determining the three-dimensional structure of molecules at atomic resolution. When applied to glycan-protein complexes, it provides definitive evidence of binding modes and the precise interactions governing molecular recognition.

The crystal structure of snowdrop lectin (Galanthus nivalis agglutinin, GNA) in complex with a branched mannopentaose has been determined at a resolution of 2.0 Å. nih.govcore.ac.uk This study revealed two distinct binding modes for the mannopentaose molecule co-existing within the crystal structure. nih.govcore.ac.uk In one mode, the conserved monosaccharide-binding pocket is utilized to cross-link GNA dimers. nih.govcore.ac.uk This structural information confirms that high-affinity mannose binding occurs at the two domain sites located near the dimer interfaces, providing a detailed picture of how this lectin achieves its biological function through multivalent interactions. nih.gov

Another example is the preliminary X-ray crystallographic analysis of a cold-active β-1,4-d-mannanase (CaMan) from the Antarctic springtail Cryptopygus antarcticus, both in its native form and in a complex with mannopentaose. nih.gov The crystals of the CaMan-mannopentaose complex were obtained and diffracted to a resolution that will allow for a detailed structural analysis of the enzyme-substrate interactions. nih.gov

The table below presents crystallographic data for selected protein-mannopentaose complexes.

ProteinResolution (Å)Space GroupKey Findings
Snowdrop Lectin (GNA)2.0-Two unique binding modes of mannopentaose observed, facilitating dimer cross-linking. nih.govcore.ac.uk
Cold-active β-1,4-d-mannanase (CaMan)-P2₁2₁2₁Crystals of the complex have been obtained, paving the way for detailed structural analysis. nih.gov

These crystallographic studies provide invaluable, high-resolution snapshots of mannopentaose interacting with its protein targets, revealing the intricate network of hydrogen bonds, van der Waals forces, and hydrophobic interactions that mediate binding specificity.

Advanced Methods for Binding Free Energy Prediction

Predicting the binding free energy of a ligand to a protein is a key objective in computational chemistry and drug design. Accurate predictions can help in understanding the stability of the complex and the thermodynamics of the interaction.

Several advanced computational methods are employed to predict the binding free energy of mannopentaose-protein interactions. One such approach is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This end-point method combines molecular mechanics energy calculations with implicit solvation models to estimate the free energy of binding. nih.govsjtu.edu.cn

More recently, deep learning (DL) models have emerged as powerful tools for this purpose. A graph deep learning framework, the distance self-feedback biomolecular interaction network (DSBIN), was developed to predict binding affinities. researchgate.netacs.org For the specific complex of mannopentaose with TmCBM27, the DSBIN model predicted a binding free energy of -8.21 kcal/mol. researchgate.netacs.org This prediction is remarkably close to the experimentally measured value of -7.76 kcal/mol and also shows good agreement with the value of -7.16 kcal/mol calculated using the MM/GBSA method. researchgate.netacs.org This demonstrates the potential of deep learning models for accurate and efficient prediction of binding free energies in carbohydrate-protein systems. researchgate.netacs.org

The following table compares the predicted and experimental binding free energies for the mannopentaose/TmCBM27 complex.

MethodPredicted Binding Free Energy (kcal/mol)
DSBIN (Deep Learning)-8.21
MM/GBSA-7.16
Experimental-7.76

Data for the mannopentaose/TmCBM27 complex. researchgate.netacs.org

These advanced computational methods, by providing quantitative estimates of binding affinity, offer a deeper understanding of the thermodynamic forces driving the interaction between mannopentaose and its protein partners. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying mannopentaose in complex biological matrices?

  • Methodological Answer : The phenol-sulfuric acid assay is a widely used colorimetric method for detecting reducing sugars like mannopentaose. This involves reacting the carbohydrate with phenol and concentrated sulfuric acid to produce a stable orange-yellow chromophore, measurable at 490 nm. Calibration curves using pure mannopentaose standards are essential for accuracy . For higher specificity, HPLC with evaporative light scattering detection (ELSD) or mass spectrometry can resolve mannopentaose from structurally similar oligosaccharides.

Q. How can researchers structurally characterize mannopentaose and confirm its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for resolving mannopentaose’s glycosidic linkages and anomeric configurations. For crystalline samples, X-ray diffraction provides atomic-level structural details. Purity can be validated via high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which distinguishes mannopentaose from other oligosaccharides based on retention times .

Q. What experimental protocols are suitable for studying mannopentaose’s enzymatic hydrolysis?

  • Methodological Answer : Alpha-mannosidase activity assays are typically performed at pH 4.5–5.5 (optimal for most enzymes) using mannopentaose as a substrate. Reaction progress is monitored by quantifying reducing ends via the 3,5-dinitrosalicylic acid (DNS) method or by HPLC. Include controls with heat-inactivated enzymes to confirm hydrolysis is enzyme-dependent .

Advanced Research Questions

Q. How can contradictory data on mannopentaose’s bioactivity be resolved across studies?

  • Methodological Answer : Discrepancies often arise from variations in sample purity, assay conditions, or biological models. To address this:

  • Standardize experimental parameters (e.g., buffer composition, temperature).
  • Use orthogonal assays (e.g., in vitro binding studies + cell-based bioassays) to cross-validate results.
  • Perform meta-analyses to identify confounding variables across studies .

Q. What strategies optimize the chemical synthesis of mannopentaose with high stereochemical fidelity?

  • Methodological Answer : Glycosylation reactions require precise control of protecting groups and catalysts. For example:

  • Use trichloroacetimidate donors for high-yield α-mannosyl linkages.
  • Employ molecular sieves to scavenge water and improve reaction efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Statistical tools like Design of Experiments (DoE) can optimize variables (e.g., temperature, solvent) .

Q. How should researchers design experiments to investigate mannopentaose’s immunomodulatory effects?

  • Methodological Answer :

  • Population/Intervention/Outcome (P-I-O) Framework :
  • Population: Immune cells (e.g., dendritic cells, macrophages).
  • Intervention: Mannopentaose at varying concentrations (e.g., 10–100 μg/mL).
  • Outcome: Cytokine secretion profiles (e.g., IL-10, TNF-α) via ELISA or multiplex assays.
  • Include dose-response studies and controls (e.g., LPS for activation, mannose as a monomeric comparator) .

Q. What computational tools are effective for modeling mannopentaose’s interactions with lectins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Data Analysis & Reporting

Q. How should researchers handle missing or inconsistent chromatographic data in mannopentaose studies?

  • Methodological Answer :

  • Apply imputation techniques (e.g., k-nearest neighbors) for missing data, ensuring transparency in reporting.
  • Use statistical tests (e.g., ANOVA with post-hoc corrections) to identify outliers in replicate runs.
  • Document all data preprocessing steps to ensure reproducibility .

Q. What are best practices for presenting mannopentaose research data in publications?

  • Methodological Answer :

  • Tables : Include retention times, spectral peaks (NMR/LC-MS), and statistical significance values. Use Roman numerals for table labels (e.g., Table I) .
  • Figures : Provide high-resolution chromatograms, dose-response curves, and structural models. Annotate key findings (e.g., IC₅₀ values) directly on figures.
  • Supplementary Data : Share raw spectra, simulation trajectories, or code repositories for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.